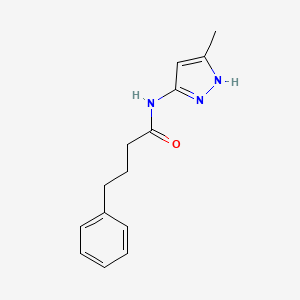
N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promising results in various studies regarding its mechanism of action and physiological effects. In
作用机制
The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide involves its interaction with specific proteins and enzymes in the body. Studies have shown that it binds to the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
By inhibiting the activity of COX-2, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain. It has also been shown to have an effect on the endocannabinoid system, which is involved in pain modulation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide have been studied extensively. Studies have shown that it has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and neuropathic pain.
In addition to its anti-inflammatory and analgesic effects, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide has also been shown to have antioxidant properties. This makes it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease, which are characterized by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide in lab experiments is its specificity for the COX-2 enzyme. This makes it a useful tool for studying the role of COX-2 in various biological processes.
However, one of the limitations of using N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide in lab experiments is its potential toxicity. Studies have shown that it can have toxic effects on certain cell types, such as liver cells. Therefore, caution should be taken when using this compound in lab experiments.
未来方向
There are several future directions for the study of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide. One area of research is the development of more potent and selective COX-2 inhibitors for the treatment of inflammatory and pain conditions.
Another area of research is the investigation of the potential use of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Furthermore, the potential use of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide as a research tool for the study of the endocannabinoid system and its role in pain modulation and inflammation is an area of interest.
In conclusion, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide is a promising compound that has shown potential in various scientific research applications. Its specific mechanism of action, anti-inflammatory and analgesic effects, and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its future directions in scientific research.
合成方法
The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-bromobutyryl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate product, 1-(5-bromopentanoyl)-3-methyl-1-phenyl-1H-pyrazole-5-amine.
The next step involves the reaction of the intermediate product with methylamine in the presence of a base such as sodium hydroxide. This reaction yields the final product, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide. The purity of the final product can be determined using techniques such as HPLC or NMR spectroscopy.
科学研究应用
N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been its potential as a therapeutic agent for various diseases. Studies have shown that N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and neuropathic pain.
In addition to its potential therapeutic use, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide has also been studied for its potential as a research tool. It has been used in studies to investigate the mechanism of action of various proteins and enzymes, as well as to study the effects of various drugs on biological systems.
属性
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-10-13(17-16-11)15-14(18)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYKEMFLFXHKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
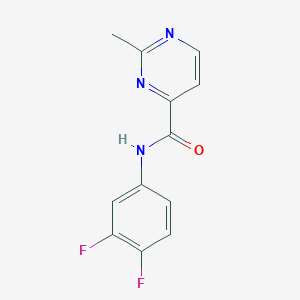
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
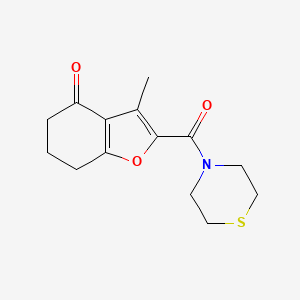
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
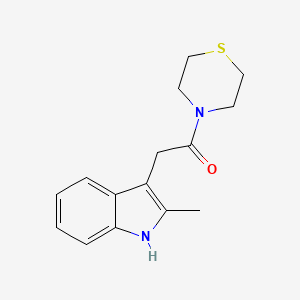
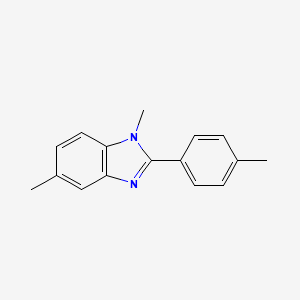
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
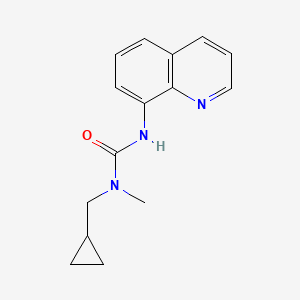
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)